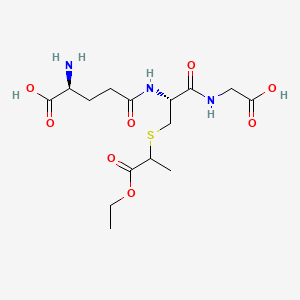
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is an organic compound known for its unique structure and properties It features a benzoic acid core substituted with a hydroxy group at the 2-position and a diazenyl group at the 5-position, which is further substituted with a sulfinophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid typically involves a multi-step process. One common method includes the diazotization of 4-aminobenzenesulfinic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The sulfinophenyl group can undergo oxidation to form sulfonyl derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfinophenyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-sulfobenzoic Acid: Similar structure but lacks the diazenyl group.
2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness: (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is unique due to the presence of both the diazenyl and sulfinophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10N2O5S |
|---|---|
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
2-hydroxy-5-[(4-sulfinophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O5S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)21(19)20/h1-7,16H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZMHWVBAXMDUAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)

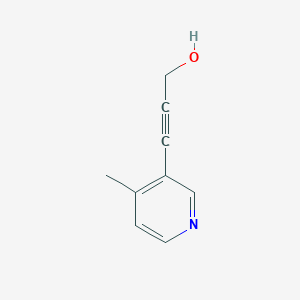

![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
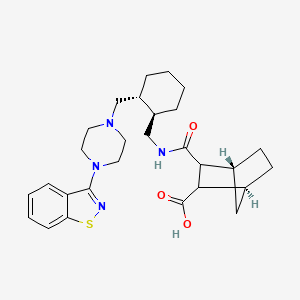
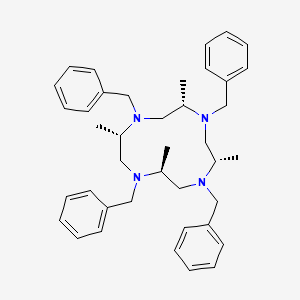
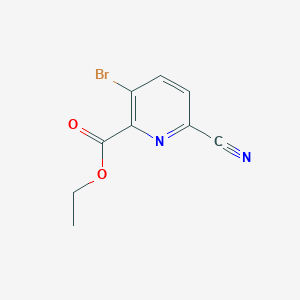

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
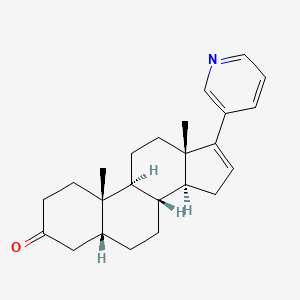
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)

